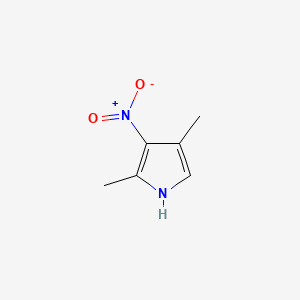

2,4-dimethyl-3-nitro-1H-pyrrole

Description

Significance of the Pyrrole (B145914) Heterocycle in Contemporary Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com First isolated in 1834 from coal tar, its unique electronic structure and reactivity have made it a crucial building block in the synthesis of a wide array of organic compounds. numberanalytics.comnumberanalytics.com The delocalization of the nitrogen's lone pair of electrons into the aromatic system gives pyrrole an electron-rich nature, making it highly susceptible to electrophilic substitution reactions. numberanalytics.compharmaguideline.com

This inherent reactivity, combined with the ability to functionalize the ring at various positions, has cemented the pyrrole scaffold's importance in modern organic synthesis. numberanalytics.com Pyrrole derivatives are integral components of many natural products, including the porphyrin ring system found in heme and chlorophyll, which are fundamental to life. nih.govresearchgate.netresearchgate.net Beyond their natural prevalence, pyrroles are key pharmacophores in a multitude of synthetic drugs, exhibiting a broad spectrum of biological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net The versatility of the pyrrole nucleus also extends to materials science, where its derivatives are used in the development of conducting polymers, dyes, and organic electronics. nih.govresearchgate.netbenthamdirect.com

Contextualizing 2,4-Dimethyl-3-Nitro-1H-Pyrrole within Advanced Pyrrole Research

Within the extensive family of pyrrole derivatives, this compound holds a specific and important position. Its structure, featuring two activating methyl groups and a deactivating nitro group, presents a unique electronic environment that influences its reactivity and potential applications. The methyl groups at the 2 and 4 positions enhance the electron density of the pyrrole ring, while the nitro group at the 3-position acts as a strong electron-withdrawing group. This substitution pattern creates a molecule with distinct regions of electrophilicity and nucleophilicity, making it a valuable intermediate for further chemical transformations.

Advanced research into substituted pyrroles often focuses on creating molecules with tailored electronic properties for specific applications. The presence of both electron-donating and electron-withdrawing groups on the same pyrrole ring, as seen in this compound, is a key strategy in the design of functional molecules. This strategic substitution allows for precise control over the molecule's reactivity, enabling selective modifications and the construction of more complex molecular architectures.

Overview of Research Directions for Pyrrole Derivatives

The exploration of pyrrole derivatives continues to be a vibrant and rapidly evolving area of chemical research. Current research directions are diverse and span multiple scientific disciplines.

In medicinal chemistry , the focus remains on the discovery of novel pyrrole-based compounds with enhanced therapeutic efficacy and selectivity. nih.govnih.gov This includes the synthesis of new anticancer, antibacterial, and antiviral agents. nih.govmdpi.com Researchers are particularly interested in developing targeted therapies by designing pyrrole derivatives that can specifically interact with biological targets like enzymes and receptors. nih.gov

In materials science , pyrrole derivatives are being investigated for their potential in creating advanced materials with unique optical and electronic properties. researchgate.net This includes the development of more efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.com The ability to tune the electronic properties of pyrroles through substitution makes them ideal candidates for these applications. researchgate.net

In synthetic methodology , chemists are continuously developing more efficient and sustainable methods for the synthesis and functionalization of pyrroles. nih.govresearchgate.netingentaconnect.com This includes the use of green chemistry principles, such as catalysis and the use of environmentally benign solvents, to reduce the environmental impact of chemical synthesis. researchgate.netingentaconnect.com Recent breakthroughs include electrochemical methods for precise single-carbon insertion into pyrrole rings, offering new avenues for molecular editing. scitechdaily.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3-nitro-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-5(2)6(4)8(9)10/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZTYWGGJITZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304939 | |

| Record name | 2,4-Dimethyl-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-34-3 | |

| Record name | 2,4-Dimethyl-3-nitro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33458-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of the 2,4 Dimethyl 3 Nitro 1h Pyrrole Core

Transformations of the Nitro Group to Other Functionalities

The nitro group at the C3 position is a key functional handle that can be readily converted into other functionalities, most notably the amino group, which opens up a vast landscape of subsequent derivatization possibilities.

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic and nitroheteroaromatic compounds. This conversion is crucial as the resulting amino group is a versatile precursor for the synthesis of numerous derivatives. Several established methods can be employed for the reduction of 2,4-dimethyl-3-nitro-1H-pyrrole to 2,4-dimethyl-3-amino-1H-pyrrole.

Commonly utilized methods include:

Catalytic Hydrogenation: This is a widely used and often high-yielding method. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and effective method for nitro group reduction. Commonly employed systems include iron (Fe) in acetic acid or with hydrochloric acid (HCl), tin (Sn) in HCl, and zinc (Zn) in HCl.

Other Reducing Agents: A variety of other reagents can effect the reduction of nitro groups. These include sodium hydrosulfite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and samarium(II) iodide (SmI₂). Additionally, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or hydrazine (B178648) with a catalyst such as Raney nickel, are also effective.

The choice of reducing agent can be critical to avoid the reduction of other functional groups if present, and to ensure compatibility with the pyrrole (B145914) ring, which can be sensitive to strongly acidic or harsh reaction conditions.

The resulting 2,4-dimethyl-3-amino-1H-pyrrole is a valuable intermediate for further synthetic modifications. The primary amino group can undergo a wide range of reactions to introduce new functional groups and build more complex molecular architectures.

Examples of derivatization reactions for the amino group include:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is also a common strategy to protect the amino group during subsequent reactions.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents such as halogens, cyano, and hydroxyl groups.

Formation of Schiff Bases: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Derivatization for Analysis: For analytical purposes, such as HPLC, primary amines are often derivatized to enhance their chromatographic retention and detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and diethyl ethoxymethylenemalonate (DEEMM). nih.govjascoinc.com

Functionalization at Alkyl Positions and Unsubstituted Pyrrole Ring Carbons

Beyond the transformation of the nitro group, the this compound core offers other sites for functionalization, namely the methyl groups at C2 and C4, and the unsubstituted carbon at the C5 position.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent. chemistrysteps.comorganic-chemistry.org

Pyrroles are excellent substrates for the Vilsmeier-Haack reaction due to their electron-rich nature. chemistrysteps.com The reaction proceeds via electrophilic substitution, and the position of formylation is directed by the electronic effects of the existing substituents on the pyrrole ring. In the case of this compound, the two methyl groups at C2 and C4 are electron-donating and activating, while the nitro group at C3 is electron-withdrawing and deactivating. The most electron-rich and sterically accessible position is the unsubstituted C5 carbon. Therefore, the Vilsmeier-Haack reaction on this compound is expected to selectively introduce a formyl (-CHO) group at the C5 position, yielding this compound-5-carbaldehyde. This aldehyde can then serve as a versatile handle for further synthetic transformations.

The functional groups on the this compound core can be selectively oxidized or reduced to introduce further chemical diversity.

Oxidation of Methyl Groups: The methyl groups at the C2 and C4 positions can potentially be oxidized. For instance, allylic oxidation of methyl groups on substituted pyrroles has been achieved using metalloporphyrin catalysts in the presence of an oxygen donor like iodosylbenzene to yield the corresponding allylic alcohols. rsc.org More aggressive oxidation conditions, analogous to those used for the oxidation of benzylic methyl groups to carboxylic acids (e.g., using potassium permanganate (B83412) or chromic acid), could potentially oxidize the methyl groups on the pyrrole ring, although care must be taken to avoid degradation of the pyrrole core itself. organic-chemistry.org

Reduction of Functional Groups: The primary reduction of interest on this core is the transformation of the nitro group to an amine, as detailed in section 4.1.1. If other reducible functional groups were to be introduced, for example a formyl group via the Vilsmeier-Haack reaction, selective reduction would be a key synthetic consideration. For example, the reduction of a formyl group to a hydroxymethyl group could be achieved using mild reducing agents like sodium borohydride, often without affecting the nitro group.

Strategies for Polysubstituted Pyrrole Derivatization

The development of polysubstituted pyrroles is of significant interest due to their prevalence in pharmaceuticals and materials science. urfu.ru Starting from a pre-functionalized core like this compound, several strategies can be envisioned to introduce additional substituents.

Electrophilic Substitution at C5: As discussed in the context of the Vilsmeier-Haack reaction, the C5 position is the most likely site for electrophilic attack. Besides formylation, other electrophilic substitution reactions such as halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation could potentially be employed to introduce substituents at this position, provided the reaction conditions are controlled to prevent ring degradation.

Modification of Existing Substituents: As outlined in the previous sections, the nitro and methyl groups can be chemically transformed into a variety of other functionalities (e.g., amine, aldehyde, alcohol, carboxylic acid). Each of these new functional groups can then be used as a handle for further derivatization, such as C-C bond-forming reactions (e.g., Wittig, Grignard) on an aldehyde, or amide bond formation on a carboxylic acid.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For pyrroles, methods for direct arylation, often catalyzed by transition metals, have been developed. acs.org It is conceivable that under appropriate conditions, the C5-H bond of this compound or its derivatives could be targeted for such transformations.

Cycloaddition Reactions: While the aromaticity of the pyrrole ring can limit its participation in cycloaddition reactions, appropriately substituted pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. acs.org This could provide a pathway to complex, fused-ring systems.

The strategic combination of these transformations allows for the systematic and controlled derivatization of the this compound core, enabling the synthesis of a wide library of polysubstituted pyrroles for various applications.

Synthesis of Pyrrole Carboxylic Acid and Ester Derivatives

The introduction of a carboxylic acid or ester functional group at the C5 position of the this compound scaffold is a key step for further derivatization. This is typically achieved through a two-step process: formylation of the pyrrole ring followed by oxidation of the resulting aldehyde.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds like pyrroles. ijpcbs.comwikipedia.orgorganic-chemistry.org In this reaction, the this compound is treated with a Vilsmeier reagent, which is typically formed from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C5 position of the pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired this compound-5-carbaldehyde. It is important to note that the presence of the electron-withdrawing nitro group at the C3 position decreases the nucleophilicity of the pyrrole ring, which may necessitate more forcing reaction conditions for the formylation to proceed efficiently.

Once the 5-formyl derivative is obtained, it can be readily oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (KMnO₄), silver oxide (Ag₂O), or milder reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger.

Esterification of the resulting this compound-5-carboxylic acid can be achieved through standard methods, for instance, by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) in a Fischer esterification.

Table 1: Synthesis of this compound-5-carboxylic Acid and its Ethyl Ester

| Step | Reactant | Reagents | Product |

| 1. Formylation | This compound | 1. POCl₃, DMF2. H₂O | This compound-5-carbaldehyde |

| 2. Oxidation | This compound-5-carbaldehyde | e.g., Ag₂O or KMnO₄ | This compound-5-carboxylic acid |

| 3. Esterification | This compound-5-carboxylic acid | Ethanol (B145695), H₂SO₄ (cat.) | Ethyl this compound-5-carboxylate |

Preparation of Pyrrole Carboxamide and Carbohydrazide (B1668358) Analogues

With the this compound-5-carboxylic acid in hand, the synthesis of carboxamide and carbohydrazide analogues is straightforward. These functional groups are often introduced to modulate the physicochemical properties of a molecule and to explore further biological interactions.

The synthesis of this compound-5-carboxamide can be accomplished by first converting the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride or an activated ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the corresponding acyl chloride. Subsequent reaction of the acyl chloride with ammonia (B1221849) or a primary or secondary amine yields the desired carboxamide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

To prepare the carbohydrazide, the carboxylic acid is typically first converted to its corresponding ester, for example, the methyl or ethyl ester as described in the previous section. The ester is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol or methanol, often with heating, to afford this compound-5-carbohydrazide.

Table 2: Synthesis of Carboxamide and Carbohydrazide Derivatives

| Starting Material | Reagents | Product |

| This compound-5-carboxylic acid | 1. SOCl₂2. NH₃ | This compound-5-carboxamide |

| Ethyl this compound-5-carboxylate | N₂H₄·H₂O | This compound-5-carbohydrazide |

Incorporation into Chalcone (B49325) Frameworks

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core and are known for their diverse biological activities. The this compound moiety can be incorporated into a chalcone framework through the Claisen-Schmidt condensation. wikipedia.orgjocpr.comresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone.

In this context, the key precursor is the this compound-5-carbaldehyde, the synthesis of which was described in section 4.3.1. This pyrrole carbaldehyde is reacted with a variety of substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The base deprotonates the α-carbon of the acetophenone (B1666503) to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the pyrrole carbaldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the corresponding chalcone, which incorporates the this compound ring. The electronic nature of the substituents on the acetophenone can influence the reaction rate and yield.

Table 3: Representative Synthesis of a Pyrrole-Containing Chalcone

| Pyrrole Derivative | Ketone | Catalyst | Product |

| This compound-5-carbaldehyde | Acetophenone | NaOH or KOH | 1-Phenyl-3-(2,4-dimethyl-3-nitro-1H-pyrrol-5-yl)prop-2-en-1-one |

| This compound-5-carbaldehyde | 4-Methoxyacetophenone | NaOH or KOH | 1-(4-Methoxyphenyl)-3-(2,4-dimethyl-3-nitro-1H-pyrrol-5-yl)prop-2-en-1-one |

| This compound-5-carbaldehyde | 4-Chloroacetophenone | NaOH or KOH | 1-(4-Chlorophenyl)-3-(2,4-dimethyl-3-nitro-1H-pyrrol-5-yl)prop-2-en-1-one |

Based on the current available information, a detailed scientific article focusing solely on the computational and theoretical investigations of this compound cannot be generated. The provided search results did not yield specific studies on this particular compound that would allow for a thorough and accurate discussion of its quantum chemical calculations, reaction mechanisms, and predicted reactivity as outlined in the request.

Computational and Theoretical Investigations of 2,4 Dimethyl 3 Nitro 1h Pyrrole

Computational Spectroscopy for Structural Elucidation

Computational spectroscopy serves as a powerful tool in modern chemistry for the structural elucidation of novel compounds. By simulating spectroscopic data, researchers can predict and interpret experimental results, aiding in the confirmation of molecular structures and the analysis of functional groups. For the compound 2,4-dimethyl-3-nitro-1H-pyrrole, while specific computational studies are not widely available in the published literature, the application of these theoretical methods would be indispensable for its characterization.

Predicting and Interpreting NMR Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Computational methods, primarily based on density functional theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.

The process involves several key steps:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its most stable conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the chemical shifts for the distinct protons and carbons in the molecule. The electron-withdrawing nature of the nitro group at the C3 position would be expected to significantly influence the chemical shifts of the nearby protons and carbons, causing them to resonate at a lower field (higher ppm). The methyl groups at the C2 and C4 positions would also have characteristic shifts.

A predicted ¹H and ¹³C NMR data table for this compound, based on general principles of NMR spectroscopy and the effects of substituents on a pyrrole (B145914) ring, would look like the following. It is important to note that these are hypothetical values and would require actual computational studies for validation.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on N1 | 8.0 - 9.0 | Broad Singlet |

| H on C5 | 6.5 - 7.5 | Singlet |

| CH₃ on C2 | 2.2 - 2.5 | Singlet |

| CH₃ on C4 | 2.0 - 2.3 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 130 - 140 |

| C3 | 145 - 155 |

| C4 | 120 - 130 |

| C5 | 110 - 120 |

| CH₃ on C2 | 12 - 16 |

| CH₃ on C4 | 10 - 14 |

Vibrational Spectroscopy (IR) Simulations for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational simulations of IR spectra can provide a detailed vibrational analysis, correlating specific absorption bands with the stretching, bending, and other vibrational modes of the molecule's functional groups.

For this compound, a simulated IR spectrum would be crucial for confirming the presence of the key functional groups. The calculations would involve:

Frequency Calculation: After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated.

Spectral Plotting: The calculated data is then plotted as an IR spectrum, showing the absorption bands at different wavenumbers.

The most characteristic vibrations for this compound would be the symmetric and asymmetric stretching of the nitro (NO₂) group, which are expected to appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The N-H stretch of the pyrrole ring would be observed around 3300 cm⁻¹, and the C-H stretches of the methyl groups and the pyrrole ring would appear in the 3100-2850 cm⁻¹ region.

A table of predicted IR frequencies and their assignments for this compound is presented below. These are representative values and would be refined by actual quantum chemical calculations.

Predicted IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Pyrrole) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2950 - 2850 |

| C=C (Pyrrole) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretching | 1550 - 1475 |

| NO₂ | Symmetric Stretching | 1360 - 1290 |

| C-N | Stretching | 1350 - 1250 |

Molecular Dynamics and Docking Studies for Interaction Mechanisms

While specific molecular dynamics (MD) and docking studies for this compound are not available in the current scientific literature, these computational techniques are vital for understanding how a molecule interacts with biological macromolecules, such as proteins or enzymes.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. For this compound, an MD simulation could be used to study its conformational flexibility, its interaction with solvent molecules, and its stability in a biological environment. This would involve simulating the motion of the atoms of the molecule and its surroundings based on a force field, providing a trajectory of the system's evolution.

Molecular Docking Studies: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to its protein target.

If this compound were to be investigated as a potential bioactive agent, molecular docking studies would be performed to:

Identify Potential Binding Sites: Docking the molecule into the active site of a target protein.

Predict Binding Affinity: Calculating a scoring function to estimate the strength of the interaction.

Analyze Binding Interactions: Identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, studies on similar pyrrole derivatives have shown their potential to interact with various enzymes. A hypothetical docking study of this compound could reveal interactions where the nitro group acts as a hydrogen bond acceptor and the methyl groups engage in hydrophobic interactions within a protein's binding pocket. Such studies, while not yet published, would be a critical step in exploring the potential biological activity of this compound.

Advanced Organic Synthesis and Molecular Design Principles Based on 2,4 Dimethyl 3 Nitro 1h Pyrrole

Utility of 2,4-Dimethyl-3-Nitro-1H-Pyrrole as a Key Synthetic Intermediate

The pyrrole (B145914) nucleus is a fundamental five-membered aromatic heterocycle that is a constituent of numerous biologically significant molecules, including heme and chlorophyll. nih.gov The strategic placement of substituents on the pyrrole ring allows for the creation of a diverse array of compounds with a wide range of applications. In this context, this compound serves as a valuable and versatile building block in organic synthesis.

The presence of the nitro group at the 3-position significantly influences the reactivity of the pyrrole ring. This electron-withdrawing group deactivates the ring towards electrophilic substitution, a common reaction for pyrroles. nih.gov However, it also provides a handle for further functionalization. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to introduce new substituents.

Furthermore, the methyl groups at the 2- and 4-positions provide steric bulk and electronic effects that can direct the regioselectivity of subsequent reactions. The interplay of these substituents makes this compound a key intermediate for the synthesis of more complex and highly functionalized pyrrole derivatives. These derivatives are often precursors to pharmacologically active compounds and materials with interesting electronic properties.

Role as a Scaffold in the Design and Synthesis of Complex Heterocyclic Systems

The pyrrole framework is a common feature in many natural products and synthetic compounds with important biological activities. nih.govresearchgate.net The ability to construct complex molecular architectures around a central pyrrole core is a key strategy in medicinal chemistry and materials science. This compound provides a robust scaffold upon which to build these intricate systems.

The inherent reactivity of the pyrrole ring, modulated by its substituents, allows for its incorporation into larger heterocyclic systems through various cyclization strategies. For example, the amino group, obtained from the reduction of the nitro group, can be condensed with dicarbonyl compounds in a Paal-Knorr type reaction to form fused bicyclic systems. researchgate.net Additionally, the C-H bonds of the pyrrole ring can be activated for coupling reactions, enabling the annulation of additional rings.

The development of new synthetic methodologies, such as multicomponent reactions, has further expanded the utility of pyrrole scaffolds. tandfonline.comorganic-chemistry.org These reactions allow for the efficient assembly of complex molecules from simple starting materials in a single step, often with high atom economy. The use of this compound as a starting material in these reactions can lead to the rapid generation of diverse libraries of complex heterocyclic compounds for biological screening.

Rational Design Principles for Chemically Active Pyrrole Derivatives

The design of new molecules with specific biological activities is a central goal of medicinal chemistry. nih.govresearchgate.net The rational design of pyrrole derivatives involves a deep understanding of structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological effect. mdpi.com By systematically modifying the substituents on the pyrrole ring, chemists can fine-tune the pharmacological properties of the resulting compounds. nih.gov

Key considerations in the rational design of pyrrole derivatives include:

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play an increasingly important role in the rational design process. nih.gov These tools allow chemists to predict the biological activity of virtual compounds before they are synthesized, saving time and resources. The insights gained from these computational studies can guide the selection of the most promising pyrrole derivatives for synthesis and biological evaluation.

Catalytic Applications and Ligand Properties of Pyrrole-Based Systems

Pyrrole-containing molecules can act as ligands that coordinate to metal centers, forming complexes with a wide range of catalytic applications. acs.org The nitrogen atom of the pyrrole ring can donate its lone pair of electrons to a metal, while the substituents on the ring can be modified to tune the electronic and steric properties of the resulting catalyst.

Pyrrole-based ligands have been employed in a variety of catalytic transformations, including:

The design of new pyrrole-based ligands is an active area of research. acs.org By incorporating chiral elements into the ligand structure, chemists can develop catalysts for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where the two enantiomers of a drug can have different biological activities.

Development of Novel Pyrrole-Related Reaction Methodologies

The development of new and efficient methods for the synthesis of pyrroles and their derivatives is a continuous endeavor in organic chemistry. nih.govrsc.org These new methodologies aim to improve upon existing methods by offering milder reaction conditions, higher yields, greater functional group tolerance, and access to novel structural motifs.

Recent advances in this area include:

The development of these novel reaction methodologies not only facilitates the synthesis of known pyrrole-containing compounds but also opens up possibilities for the discovery of new molecules with unique properties and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethyl-3-nitro-1H-pyrrole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via electrophilic nitration of 2,4-dimethyl-1H-pyrrole using nitric acid in acetic anhydride. Key factors include temperature control (0–5°C to prevent over-nitration) and stoichiometric adjustments to minimize byproducts like regioisomers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Oxidation and reduction pathways (e.g., converting hydroxymethyl intermediates) may also be adapted for derivative synthesis .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in nitro-substituted pyrroles?

- Methodological Answer :

- ¹H NMR : The nitro group induces deshielding in adjacent protons. For this compound, the methyl groups at positions 2 and 4 appear as singlets (δ ~2.2–2.5 ppm), while the nitro group quashes aromatic proton signals due to electron withdrawal.

- ¹³C NMR : The nitro-substituted carbon (C3) resonates at δ ~140–150 ppm.

- IR : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitration .

Q. What safety protocols are critical when handling nitro-substituted pyrroles in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Nitro compounds are potentially explosive; avoid high temperatures and friction. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Store in amber bottles at ≤4°C, away from reducing agents .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electron density, Fukui functions, and nucleophilic/electrophilic sites. High nitro-group electrophilicity suggests reactivity toward nucleophilic aromatic substitution.

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The nitro group may form hydrogen bonds with active-site residues, while methyl groups enhance hydrophobic interactions .

Q. What crystallographic strategies resolve challenges in determining the solid-state structure of nitro-pyrrole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is ideal. For poorly diffracting crystals, use synchrotron radiation or low-temperature (100 K) data collection. Twinning and disorder (common in nitro groups) require rigorous refinement with restraints on bond lengths and angles. Hydrogen bonding between nitro oxygen and adjacent methyl groups stabilizes the lattice .

Q. How can contradictory data on regioselectivity in pyrrole nitration be addressed experimentally?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitration pathways via 2D NMR.

- Competitive Experiments : Compare nitration rates of 2,4-dimethyl-1H-pyrrole vs. analogs (e.g., 2-methyl derivatives) under identical conditions.

- Computational Validation : Calculate activation energies for possible transition states using DFT to identify the most favorable pathway .

Q. What strategies enhance the stability of this compound in biological assays?

- Methodological Answer :

- Prodrug Design : Mask the nitro group as a protected amine (e.g., via reduction to NH₂ followed by acetylation) to improve metabolic stability.

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to reduce degradation in aqueous media.

- pH Control : Conduct assays in buffered solutions (pH 6–7) to minimize nitro-group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.